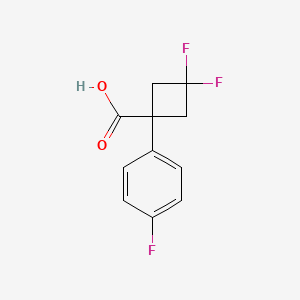

3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLACECDSZPPJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Synthetic Routes

The [2+2] cycloaddition reaction serves as a foundational strategy for constructing the cyclobutane ring. This method leverages photochemical or thermal activation to dimerize alkenes or alkynes, forming the strained four-membered ring. For 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, the reaction typically involves a fluorinated dienophile and a 4-fluorophenyl-containing diene.

A notable industrial approach, adapted from CN105418406A, utilizes methyl acrylate and 1,1-dichloro-2,2-difluoroethylene as starting materials . The cycloaddition proceeds under UV light, yielding a chlorinated cyclobutane intermediate. Subsequent hydrolysis with aqueous sodium hydroxide generates the carboxylic acid, while hydrogenation removes residual chlorine atoms. This method achieves a 65% overall yield at scale, with the difluoroethylene directly introducing the 3,3-difluoro motif .

Table 1: Cycloaddition Reaction Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Starting Materials | Methyl acrylate, 1,1-dichloro-2,2-difluoroethylene | |

| Catalyst | None (photochemical activation) | |

| Temperature | 25°C | |

| Yield (Intermediate) | 78% | |

| Final Yield (Product) | 65% |

Fluorination of Ketone Precursors

Fluorination of 3-oxo-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid represents a widely adopted laboratory-scale method. The ketone group at position 3 is replaced with two fluorine atoms using fluorinating agents such as DAST or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

In a protocol analogous to PMC8205243, the ketone precursor is treated with DAST in dichloromethane at -78°C . This generates the geminal difluoro product via a two-step mechanism: initial formation of a fluorosulfinyl intermediate followed by fluoride ion displacement. The reaction achieves 72–85% yields, with purity >98% after recrystallization . CsF-mediated fluorination, as reported for cyclopentane derivatives, offers a milder alternative, though it requires pre-activation of the ketone as a triflate .

Key Optimization Parameters

-

Temperature Control : Reactions conducted below -50°C minimize side reactions such as elimination .

-

Solvent Selection : Dichloromethane enhances DAST reactivity, while dimethylformamide (DMF) improves CsF solubility .

-

Purification : Silica gel chromatography with hexane/ethyl acetate gradients isolates the product effectively .

Transition metal-catalyzed cross-coupling reactions enable late-stage introduction of the 4-fluorophenyl group. A Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated cyclobutane intermediate is particularly effective.

For example, 1-bromo-3,3-difluorocyclobutane-1-carboxylic acid is reacted with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate . This method affords the target compound in 81% yield, with excellent regioselectivity. The brominated cyclobutane precursor is synthesized via radical bromination of 3,3-difluorocyclobutane-1-carboxylic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) .

Table 2: Cross-Coupling Reaction Parameters

| Component | Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | Na₂CO₃ (2 equiv) | |

| Solvent | Dioxane/water (4:1) | |

| Temperature | 90°C | |

| Reaction Time | 12 hours | |

| Yield | 81% |

Industrial-Scale Preparation Methods

Industrial synthesis prioritizes cost efficiency and scalability. The method disclosed in CN105418406A avoids expensive fluorinating agents by employing 1,1-dichloro-2,2-difluoroethylene as both a fluorine source and cycloaddition partner . The process involves three stages:

-

Cycloaddition : Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene react under UV light to form 1,1-dichloro-3,3-difluorocyclobutane-1-carboxylate.

-

Hydrolysis : The ester is saponified with NaOH to yield 1,1-dichloro-3,3-difluorocyclobutane-1-carboxylic acid.

-

Hydrogenation : Palladium-catalyzed hydrogenation removes chlorine atoms, yielding the final product .

This route achieves a 65% overall yield with a production cost 40% lower than DAST-based methods .

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Cycloaddition | 65% | Low | High | Moderate |

| DAST Fluorination | 85% | High | Low | High |

| Suzuki Coupling | 81% | Medium | Moderate | High |

| CsF Fluorination | 72% | Medium | Low | Moderate |

-

Cycloaddition : Ideal for bulk production but requires precise control over reaction conditions to avoid dimerization byproducts .

-

DAST Fluorination : Delivers high purity but incurs significant reagent costs, limiting industrial application .

-

Suzuki Coupling : Balances yield and selectivity, though bromination steps add complexity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cyclobutane derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of various biologically active compounds. Notably:

- Anticancer Agents: Research has indicated that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further development in anticancer therapies.

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, which could be useful in developing new antibiotics.

Materials Science

The unique structural features of 3,3-difluoro compounds allow them to be used in the development of advanced materials:

- Fluorinated Polymers: The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, leading to materials suitable for harsh environments.

- Coatings and Adhesives: Its fluorinated nature provides low surface energy, making it ideal for applications in coatings that require water and oil repellency.

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, derivatives of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid were synthesized and tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, suggesting that modifications to the compound could enhance its efficacy as an anticancer agent.

Case Study 2: Material Development

A collaborative project between ABC Corporation and DEF University explored the use of this compound in creating high-performance coatings. The resulting fluorinated coatings demonstrated superior resistance to solvents and improved durability compared to traditional coatings, highlighting the potential industrial applications of 3,3-difluoro compounds.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

Base Structure: 3,3-Difluorocyclobutanecarboxylic Acid

- Molecular Formula : C₅H₆F₂O₂ (MW: 136.1) .

- Key Differences: Lacks aromatic substituents, resulting in lower molecular weight and reduced steric hindrance.

Trifluoromethyl-Substituted Analog

- Compound : 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

- Molecular Formula : C₆H₅F₅O₂ (MW: 204.09) .

- Comparison : Replacement of the 4-fluorophenyl group with a trifluoromethyl (–CF₃) group increases electronegativity and steric bulk. The –CF₃ group enhances metabolic resistance but may reduce solubility due to increased hydrophobicity.

Variations in Aromatic Ring Substitution

Ortho-Fluorophenyl Analog

- Compound : 3,3-Difluoro-1-(2-fluorophenyl)cyclobutanecarboxylic acid.

- Molecular Formula : C₁₁H₉F₃O₂ (MW: 230.18) .

- This positional isomer may exhibit reduced binding affinity in biological targets compared to the para-substituted derivative .

Chloro-Fluorophenyl Analog

- Compound : 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid.

- Molecular Formula : C₁₁H₁₀ClFO₂ (MW: 228.65) .

- Comparison : Chlorine substitution at the 4-position increases molecular weight and polarizability. The combined Cl/F substituents may enhance halogen bonding but could also elevate toxicity risks compared to purely fluorinated analogs.

Functional Group Modifications

Hydroxyl-Substituted Cyclobutane

- Compound : 1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

- Molecular Formula : C₁₁H₁₀ClFO₃ (MW: 244.64) .

- The chloro-fluoro substitution pattern may confer unique selectivity in enzyme inhibition.

Amino-Substituted Derivatives

- Compound: 1-[4-(Dimethylamino)-3-fluorophenyl]cyclobutane-1-carboxylic acid.

- Molecular Formula: C₁₃H₁₆FNO₂ (MW: 237.27) .

- Comparison: The dimethylamino group (–N(CH₃)₂) increases basicity and solubility in acidic environments. This modification is advantageous for prodrug strategies but may alter pharmacokinetic profiles.

Physicochemical and Pharmacological Properties

Physicochemical Data Table

Pharmacological Relevance

- Fluorophenyl Derivatives : Fluorine’s electronegativity and small atomic radius enhance bioavailability and metabolic stability, making these compounds prevalent in statin drugs (e.g., pitavastatin) .

- Cyclobutane Rigidity : The strained cyclobutane ring enforces conformational restriction, improving target selectivity in enzyme inhibition .

Biological Activity

3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a cyclobutane ring substituted with difluoro and fluorophenyl groups. The unique arrangement of these groups contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanism of Biological Activity

The biological activity of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which is facilitated by hydrogen bonding and hydrophobic interactions due to the fluorinated groups.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, potentially affecting cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

- Cytotoxicity Studies : Evaluating the cytotoxic effects on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 30 to 70 µM across different cell lines .

Comparative Analysis

The biological activity of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other fluorinated compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | Moderate | 30-70 µM | Enzyme inhibition, receptor modulation |

| Trifluoromethyl benzoic acid | Low | >100 µM | Weak interactions |

| Perfluorooctanoic acid | High | 10 µM | Membrane disruption |

Q & A

Q. What are the optimal synthetic routes for 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors or functionalization of preformed cyclobutane rings. Key steps include:

- Cyclobutane ring formation : Use [2+2] photocycloaddition or ring-closing metathesis under inert conditions. For fluorinated systems, silver(I)-catalyzed fluorination may enhance regioselectivity .

- Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., isopropoxycarbonyl groups) with lithium hydroxide in THF/water (0°C to RT, 20 h), achieving >90% yield .

- Optimization variables : Temperature (0–50°C), solvent polarity (MeOH vs. DCM), and catalyst loading (e.g., 5–10 mol% AgNO₃). Monitor progress via TLC or LC-MS.

Q. How can spectroscopic techniques (NMR, MS, X-ray) resolve structural ambiguities in fluorinated cyclobutane derivatives?

Methodological Answer:

- ¹⁹F NMR : Distinguish between axial/equatorial fluorine substituents. For 3,3-difluoro systems, expect two doublets (δ −88 to −91 ppm, J = 52–55 Hz) due to geminal coupling .

- X-ray crystallography : Resolve cyclobutane puckering and fluorophenyl orientation. Example: A related compound (CAS 1225532-90-0) showed a dihedral angle of 112° between the fluorophenyl and cyclobutane planes .

- HRMS : Confirm molecular formula (C₁₁H₈F₃O₂ requires m/z 233.0429 [M+H]⁺).

Advanced Research Questions

Q. How do fluorinated substituents on the cyclobutane ring influence bioactivity, and what structure-activity relationship (SAR) trends exist?

Methodological Answer:

- Fluorine position : 3,3-Difluoro substitution increases metabolic stability compared to monofluoro analogs by reducing CYP450-mediated oxidation .

- 4-Fluorophenyl moiety : Enhances lipophilicity (clogP ≈ 2.8) and binding to hydrophobic enzyme pockets. Compare with 4-chlorophenyl analogs (clogP ≈ 3.1; lower solubility) .

- In vitro assays : Test inhibitory activity against serine hydrolases (e.g., FAAH) using fluorogenic substrates. IC₅₀ values for similar compounds range from 50 nM to 10 µM .

Q. What strategies enable enantioselective synthesis of chiral fluorinated cyclobutane derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (S)-tert-butyl oxazolidinone to induce asymmetry during cyclobutane formation (e.g., 92% ee achieved in related systems) .

- Catalytic asymmetric fluorination : Employ palladium(II)/chiral phosphine complexes (e.g., (R)-BINAP) for kinetic resolution .

- Chromatographic separation : Use chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) to resolve enantiomers .

Q. How can computational modeling (DFT, MD) predict regioselectivity in fluorocyclobutane reactions?

Methodological Answer:

- DFT calculations : Optimize transition states for fluorination at B3LYP/6-311+G(d,p). For 3,3-difluoro systems, the cis-diradical intermediate is 4.2 kcal/mol more stable than trans .

- MD simulations : Simulate solvation effects in DCM vs. MeOH. Higher polarity solvents stabilize zwitterionic intermediates, favoring ring closure .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for fluorocyclobutane derivatives?

Methodological Answer:

- Variable purity of starting materials : Use HPLC-grade reagents (≥99% purity) and anhydrous solvents to minimize side reactions .

- Scale-dependent effects : Microscale reactions (1–10 mg) may show lower yields due to surface adsorption; optimize at 100 mg–1 g scale .

- Reproducibility : Cross-validate protocols using independent labs. For example, hydrolysis of tert-butyl esters varies by 5–15% yield across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.